molecular formula C11H14ClN5O B7438018 3-chloro-N-ethyl-5-methyl-N-(1-methylpyrazol-4-yl)-1H-pyrazole-4-carboxamide

3-chloro-N-ethyl-5-methyl-N-(1-methylpyrazol-4-yl)-1H-pyrazole-4-carboxamide

Cat. No. B7438018
M. Wt: 267.71 g/mol
InChI Key: VFYBSMPXUHPRGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-ethyl-5-methyl-N-(1-methylpyrazol-4-yl)-1H-pyrazole-4-carboxamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound is also known by its chemical name, CEP-33779, and has been found to have a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of CEP-33779 involves the inhibition of the activity of a protein called NF-κB, which is involved in the regulation of inflammation and cell growth. By inhibiting the activity of NF-κB, CEP-33779 is able to reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects
CEP-33779 has been found to have a range of biochemical and physiological effects, including the inhibition of inflammation, the inhibition of cancer cell growth, and the reduction of oxidative stress. This compound has also been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using CEP-33779 in lab experiments is that it has been extensively studied and its mechanism of action is well understood. However, one limitation of using this compound is that it can be difficult and expensive to synthesize, which can limit its availability for research.

Future Directions

There are several future directions for research on CEP-33779, including the study of its potential use in the treatment of neurodegenerative diseases, the development of more efficient synthesis methods, and the exploration of its potential use in combination with other drugs for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to fully understand the long-term effects of CEP-33779 and its potential use in clinical settings.

Synthesis Methods

The synthesis of CEP-33779 involves several steps, including the reaction of 3-chloro-1H-pyrazole-4-carboxylic acid with ethylamine and 4-methyl-1H-pyrazole-3-carboxylic acid. The resulting compound is then treated with thionyl chloride to form the final product, 3-chloro-N-ethyl-5-methyl-N-(1-methylpyrazol-4-yl)-1H-pyrazole-4-carboxamide.

Scientific Research Applications

CEP-33779 has been studied for its potential use in a range of scientific research applications, including cancer research and the treatment of inflammatory diseases. This compound has been found to have anti-inflammatory properties and has been shown to inhibit the activity of certain enzymes that are involved in inflammation.

properties

IUPAC Name

3-chloro-N-ethyl-5-methyl-N-(1-methylpyrazol-4-yl)-1H-pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN5O/c1-4-17(8-5-13-16(3)6-8)11(18)9-7(2)14-15-10(9)12/h5-6H,4H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFYBSMPXUHPRGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CN(N=C1)C)C(=O)C2=C(NN=C2Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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